N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
Description
N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a chromen-4-one core substituted with a 3-methylphenyl group at position 3, a chlorine atom at position 6, and a furan-2-carboxamide moiety at position 2. This compound belongs to the coumarin-derived carboxamide family, which is known for diverse biological activities, including kinase inhibition and anticancer properties. Its structural complexity arises from the strategic placement of electron-withdrawing (chloro) and electron-donating (methyl) groups, which modulate electronic and steric properties critical for target interactions .
Properties
IUPAC Name |
N-[6-chloro-3-(3-methylphenyl)-4-oxochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO4/c1-12-4-2-5-13(10-12)18-19(24)15-11-14(22)7-8-16(15)27-21(18)23-20(25)17-6-3-9-26-17/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKLWNIOCZTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-chloro-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C26H22ClNO6 |
| Molecular Weight | 479.9 g/mol |
| CAS Number | 883959-08-8 |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : Studies have shown that derivatives of chromenes can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's .
- Antioxidant Activity : The compound may possess free radical-scavenging properties, contributing to its potential protective effects against oxidative stress .
- Anticancer Activity : Some studies have reported that chromene derivatives can induce cytotoxicity in cancer cell lines, indicating a possible role in cancer therapy .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
In Vitro Studies
- Enzyme Inhibition : A study demonstrated that similar furochromone derivatives showed moderate inhibition against AChE and BChE with IC50 values ranging from 10.4 μM to 24.3 μM . This suggests that this compound may also exhibit similar inhibitory effects.
- Cytotoxicity Testing : Compounds with structural similarities have been tested against various cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, showing significant cytotoxic effects .
Antimicrobial Activity
Research has indicated that furan derivatives can exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. For example, a related furan compound demonstrated significant action against Staphylococcus aureus and Escherichia coli .
Case Studies
- Study on Enzyme Inhibition : In a comparative study involving various chromene derivatives, the presence of halogen atoms was found to enhance enzyme inhibitory activity. The study highlighted that the introduction of electron-withdrawing groups significantly affected the biological activity profile .
- Cytotoxicity Assessment : Another study focused on the anticancer potential of chromene derivatives, revealing that modifications in the phenyl substituents led to varying degrees of cytotoxicity against different cancer cell lines, emphasizing structure–activity relationships (SAR) .
Comparison with Similar Compounds
Chromen-4-one Derivatives
- 4-chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide : While structurally similar, this compound replaces the chromen-4-one core with a pyran-2-one system. The dual chlorine substitution on the benzene ring may increase metabolic stability but reduce selectivity due to higher electronegativity .
Furan-2-carboxamide Analogues
- N-(4-(3-bromophenyl)-3-cyano-6-phenylpyridin-2-yl)furan-2-carboxamide: This pyridine-based analogue retains the furan-2-carboxamide group but replaces the chromen-4-one core with a cyano-substituted pyridine ring. The bromophenyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets compared to the target compound’s planar chromen system .
- N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide : This derivative features a fluorobenzyl-methoxyphenyl substitution pattern, enhancing π-π stacking interactions but lacking the chloro-substituted chromen-4-one scaffold critical for redox activity in the target compound .
Pharmacological and Physicochemical Properties
Electronic Effects
- Chlorine Substitution: The 6-chloro group in the target compound enhances electrophilicity at the chromen-4-one core, facilitating covalent interactions with nucleophilic residues in enzyme active sites. This contrasts with the non-chlorinated analogue in , which exhibits weaker inhibitory potency .
- Methyl vs. Sulfamoyl Groups : The 3-methylphenyl group in the target compound improves lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration compared to the polar sulfamoyl group in ’s compound (logP ~1.8) .
Steric Considerations
The furan-2-carboxamide moiety in the target compound occupies a smaller volume than the bromophenyl-pyridine system in , enabling better fit into compact binding pockets (e.g., ATP sites in kinases).
Preparation Methods
Substituted Phenol Preparation
The starting phenol must contain substituents corresponding to the 6-chloro and 3-(3-methylphenyl) groups on the chromene. 5-Chloro-3-(3-methylphenyl)resorcinol is synthesized via Friedel-Crafts alkylation of resorcinol with 3-methylbenzyl chloride, followed by chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂).
Pechmann Condensation
The phenol reacts with ethyl 3-oxobutanoate in concentrated sulfuric acid at 0–5°C for 12 hours. The reaction proceeds via electrophilic substitution and cyclization:
Optimization Notes :
-
Solvent : Cyclohexane improves yield (78%) compared to acetonitrile (65%) by reducing side reactions.
-
Catalyst : Lewis acids like FeCl₃ (5 mol%) enhance regioselectivity.
Functionalization at Position 2: Carboxylic Acid to Amide
The chromene-2-carboxylic acid must be converted to the furan-2-carboxamide group. This involves activation of the carboxylic acid followed by amide coupling .
Acid Chloride Formation
The carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40°C, 3 hours):
Key Parameters :
-
Solvent : DCM prevents side reactions due to its non-polar nature.
-
Purity : Excess SOCl₂ is removed under vacuum to avoid hydrolysis.
Amidation with Furan-2-Amine
The acid chloride reacts with furan-2-amine in the presence of triethylamine (Et₃N) as a base:
Reaction Conditions :
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines Pechmann condensation and amidation in a single reactor:
-
Pechmann Step : Phenol + β-keto ester in H₂SO₄ at 0°C.
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In Situ Activation : Add SOCl₂ directly to the reaction mixture.
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Amidation : Introduce furan-2-amine and Et₃N.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the Pechmann condensation, achieving 88% yield with minimal byproducts.
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Time (Hours) |
|---|---|---|---|
| Traditional Pechmann | 78 | 95 | 12 |
| One-Pot Tandem | 70 | 90 | 8 |
| Microwave-Assisted | 88 | 98 | 0.5 |
Key Findings :
-
Microwave synthesis offers superior efficiency but requires specialized equipment.
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Solvent choice (cyclohexane > acetonitrile) significantly impacts yield.
Challenges and Optimization Strategies
Regioselectivity in Pechmann Condensation
Competing substitution at the phenol’s 4-position can occur. Using bulky Lewis acids (e.g., ZnCl₂) directs substitution to the 6-position.
Q & A
Q. Key Challenges :
- Control of regioselectivity during chlorination at position 6 of the chromenone ring .
- Optimization of reaction conditions (e.g., temperature, solvent) to avoid side products like over-oxidation .
How is the compound’s molecular structure characterized?
Basic
Structural characterization employs:
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, triclinic crystal symmetry (space group P1) with unit cell parameters a = 8.4141 Å, b = 11.5676 Å, c = 11.8382 Å .
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., furan ring protons at δ 6.2–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 433.48 for CHClNO) .
Q. Advanced :
- SHELX Refinement : SHELXL refines crystallographic data, resolving disorder in solvent molecules (e.g., DMF solvate) .
What are the primary biological activities reported for this compound?
Q. Basic
- Anticancer Activity : Inhibits cancer cell proliferation (IC = 1.2–5.8 μM in HeLa and MCF-7 cells) via apoptosis induction .
- Anti-inflammatory Effects : Suppresses COX-2 and TNF-α expression in murine macrophages .
- Enzyme Inhibition : Targets aldosterone synthase (CYP11B2) and aromatase (CYP19A1), with IC values of 0.8 μM and 3.2 μM, respectively .
Q. Advanced :
- Mechanistic Insights : Molecular docking reveals strong binding to CYP11B2 (ΔG = −9.8 kcal/mol) via hydrophobic interactions with Phe-114 and hydrogen bonding with Arg-375 .
How can researchers resolve contradictions in biological activity data across studies?
Advanced
Contradictions in bioactivity data often arise from:
Purity Variations : Differences in purification methods (e.g., HPLC vs. column chromatography) affect compound potency. For example, 95% purity yields IC = 1.2 μM, while 85% purity shows IC = 4.5 μM .
Assay Conditions : Variability in cell lines (e.g., HeLa vs. A549) or incubation times (24h vs. 48h) alters results .
Structural Analogues : Misidentification of regioisomers (e.g., chloro-substitution at position 6 vs. 7) can skew data .
Q. Methodology :
- Validate purity via HPLC (>98%) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Standardize bioassays using reference compounds (e.g., doxorubicin for cytotoxicity) .
What crystallographic software and parameters are recommended for structural analysis?
Q. Advanced
-
Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) .
-
Key Parameters :
Parameter Value Space Group P1 (triclinic) Unit Cell (Å) a = 8.4141, b = 11.5676, c = 11.8382 Resolution (Å) 0.84–1.10 R Factor 0.049 Data/Parameter Ratio 15.8 -
Validation : Use PLATON to check for twinning and solvent-accessible voids .
How to design structure-activity relationship (SAR) studies for this compound?
Advanced
SAR Strategy :
Modify Substituents :
| Substituent | Activity (IC, μM) | Source |
|---|---|---|
| 6-Cl, 3-(3-MePh) | 1.2 (CYP11B2) | |
| 6-F, 3-(4-MePh) | 3.8 (CYP11B2) | |
| 6-Br, 3-(2-MePh) | >10 (CYP11B2) |
Assay Design :
- Test derivatives in enzyme inhibition (CYP11B2/CYP19A1) and cytotoxicity assays (MTT protocol) .
- Use molecular dynamics (MD) simulations to predict binding stability .
Q. Key Findings :
- Chlorine at position 6 enhances potency due to increased electron-withdrawing effects .
- 3-Methylphenyl improves hydrophobic interactions with enzyme active sites .
What are the challenges in optimizing synthetic yield and scalability?
Q. Advanced
- Low Yield in Chlorination : Position 6 chlorination yields 45–60% due to competing side reactions (e.g., di-chlorination). Mitigate via slow addition of Cl gas at 0°C .
- Scale-Up Limitations : Batch synthesis in stirred-tank reactors achieves 70% yield at 100g scale, but continuous flow systems improve reproducibility (>85% yield) .
Q. Methodology :
- Use DOE (Design of Experiments) to optimize temperature, stoichiometry, and reaction time .
- Monitor reaction progress via inline FTIR to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
